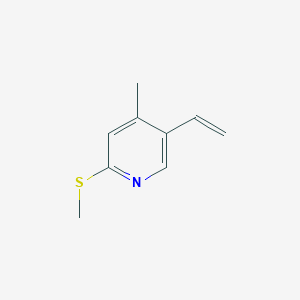

4-Methyl-2-(methylthio)-5-vinylpyridine

Description

Foundational Significance of Functionalized Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a nitrogen-bearing six-membered heterocycle, represents one of the most vital structural motifs in the field of medicinal chemistry and materials science. nih.gov As an isostere of benzene, this scaffold is a fundamental component in over 7,000 existing drug molecules. nih.gov The presence of the nitrogen atom in the aromatic ring significantly influences its chemical properties, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity, coupled with its ability to improve water solubility, has made the pyridine scaffold a "privileged scaffold" in drug discovery. nih.govrsc.org

Functionalized pyridine derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. nih.govtandfonline.comresearchgate.net This versatility stems from the pyridine core's ability to bind to a wide array of biological targets. nih.gov Consequently, pyridine-containing compounds have been successfully developed into broad-spectrum therapeutic agents and are prevalent in many drugs approved by the FDA. nih.govnih.govdovepress.com Beyond medicine, these scaffolds are crucial in the development of agrochemicals, chemosensors, and specialty polymers. nih.govnih.gov The ease with which the pyridine ring can be modified to create diverse functional derivatives ensures its continuing and profound impact on pharmacological and chemical research. nih.govdovepress.com

Academic Context and Research Landscape of Substituted Pyridine Derivatives

The academic interest in substituted pyridine derivatives is robust and continually expanding, driven by their immense potential in various applications. sciencepublishinggroup.com Researchers are persistently developing novel and improved synthetic methodologies to create functionalized pyridines with high regioselectivity and functional group tolerance. nih.govbgu.ac.ilresearchgate.net Modern synthetic strategies include direct metalation, halogen/metal exchange reactions, and various cross-coupling reactions that allow for the precise installation of diverse substituents onto the pyridine core. bgu.ac.ilresearchgate.net

Recent research has focused on creating polysubstituted and ring-fused pyridines, which have shown considerable antibacterial properties, even against resistant strains like MRSA. nih.gov The electronic nature of the substituents plays a crucial role; electron-withdrawing groups in substituted pyridines and electron-donating groups in ring-fused systems have been found to enhance antibacterial potential. nih.gov The ongoing exploration of synthetic pathways, such as multicomponent reactions (MCRs) and dearomatization-rearomatization strategies, highlights the dynamism in this field. nih.govchemrxiv.org This intense research activity aims to overcome challenges like drug resistance and to discover new molecules with unique biological, medicinal, optical, and physical properties. nih.gov

Justification for In-depth Investigation of 4-Methyl-2-(methylthio)-5-vinylpyridine

The specific compound, this compound, emerges as a molecule of significant research interest due to the unique combination of its functional groups on the highly influential pyridine scaffold. An in-depth investigation is warranted by its potential as a bespoke building block for novel materials and bioactive agents.

The justification for its study can be broken down by its structural components:

Vinyl Group: The presence of a vinyl group at the C-5 position makes this compound a valuable monomer for polymerization. wikipedia.orgchemicalbook.com Vinylpyridine-based polymers, such as poly(4-vinylpyridine), are utilized in a wide range of applications, including the fabrication of antibacterial surfaces, pH-sensitive systems, anti-corrosive coatings, and electrochemical sensors. chemicalbook.commdpi.commdpi.com The vinyl functionality allows for the creation of homopolymers or its incorporation as a co-monomer to impart specific properties, such as adhesion, to larger polymer structures. chemicalbook.com

Methylthio Group: The 2-(methylthio) substituent is a key feature found in various biologically active molecules. Thioether functionalities on heterocyclic rings are known to contribute to a compound's pharmacological profile. nih.gov This group can influence molecular interactions and metabolic pathways, making it a point of interest for medicinal chemists.

This unique combination suggests that this compound could serve as a monomer for specialty polymers with engineered properties, potentially combining the characteristics of vinylpyridine polymers with novel functionalities imparted by the methylthio group. Its investigation is therefore a logical step in the broader quest to expand the chemical space of functional materials and pyridine-based therapeutics.

Compound Properties and Nomenclature

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NS |

| IUPAC Name | This compound |

| Molecular Weight | 181.26 g/mol |

| Physical State | Predicted to be a liquid or low-melting solid |

| Core Structure | Pyridine |

| Key Functional Groups | Vinyl, Methyl, Methylthio |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NS |

|---|---|

Molecular Weight |

165.26 g/mol |

IUPAC Name |

5-ethenyl-4-methyl-2-methylsulfanylpyridine |

InChI |

InChI=1S/C9H11NS/c1-4-8-6-10-9(11-3)5-7(8)2/h4-6H,1H2,2-3H3 |

InChI Key |

NZQUHMASTUJSED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C=C)SC |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Studies of 4 Methyl 2 Methylthio 5 Vinylpyridine

Reactions of the Vinyl Group

The vinyl group of 4-Methyl-2-(methylthio)-5-vinylpyridine is a key functional moiety that dictates its reactivity, particularly in cycloaddition and conjugate addition reactions. This section explores the advanced reactivity and mechanistic details of these transformations.

Cycloaddition Reactions: Focus on Diels-Alder Chemistry

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings, enabling the formation of two carbon-carbon bonds and up to four chiral centers in a single step. digitellinc.com Vinylpyridines, including this compound, can serve as dienophiles in these [4+2] cycloaddition reactions. masterorganicchemistry.com

Vinylazaarenes, such as vinylpyridines, have been recognized as potential dienophiles in Diels-Alder reactions. rsc.org However, thermal cycloadditions involving these compounds often require high temperatures and result in low yields and poor regioselectivity. rsc.orgresearchgate.net For instance, the thermal Diels-Alder reaction between 4-vinylpyridine (B31050) and isoprene gives a meager 9% combined yield of the cycloadducts with a 2:1 regioselectivity favoring the 1,4-isomer. rsc.org This limited utility in thermal reactions has spurred the exploration of catalyzed alternatives. researchgate.net

The use of Lewis acids as catalysts can significantly enhance the efficiency and selectivity of Diels-Alder reactions involving vinylpyridines. digitellinc.comrsc.org Lewis acids activate the vinylpyridine dienophile by coordinating to the nitrogen atom of the pyridine (B92270) ring. nih.gov This activation leads to reactions that proceed at higher rates, lower temperatures, and with improved yields, diastereoselectivities, and regioselectivities compared to their thermal counterparts. digitellinc.com

The promotion of these reactions by Lewis acids like boron trifluoride (BF₃) transforms a previously inefficient and unselective process into a synthetically useful one. nih.gov This catalytic approach has been successfully applied to a range of vinylazaarenes, including vinylpyridines, vinylpyrazines, vinylpyrimidines, and vinylquinolines, with unactivated dienes. rsc.org The resulting cyclohexenyl-appended azaarenes are valuable scaffolds in drug discovery. rsc.orgrsc.org

Table 1: Comparison of Thermal vs. Lewis Acid-Catalyzed Diels-Alder Reaction of 4-Vinylpyridine with Isoprene

| Condition | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (1,4- : 1,3-) |

| Thermal | 170 | 24 | 9 | 2:1 |

| BF₃·OEt₂ (0.5 equiv) | 25 | 24 | 75 | >20:1 |

Data compiled from multiple sources. rsc.org

Lewis acid catalysis exerts significant control over the regioselectivity and stereoselectivity of the Diels-Alder reaction with vinylpyridines. rsc.org The coordination of the Lewis acid to the pyridine nitrogen enhances the dienophile's reactivity and directs the incoming diene to a specific orientation. nih.gov This results in a high preference for the endo diastereomer and a specific regioisomer, which is often not observed in the uncatalyzed thermal reaction. nih.gov

For example, in the reaction of 4-vinylpyridine with isoprene, the use of a Lewis acid catalyst dramatically improves the regioselectivity in favor of the 1,4-adduct. rsc.org This level of control is crucial for the synthesis of complex molecules with well-defined stereochemistry. digitellinc.com The ability to predictably control these outcomes makes Lewis acid-promoted Diels-Alder reactions of vinylpyridines a valuable synthetic method. rsc.org

Computational studies, particularly using Density Functional Theory (DFT), have provided a deeper understanding of the factors governing Lewis acid-catalyzed Diels-Alder reactions of vinylazaarenes. nih.gov These studies have revealed that the remarkable acceleration observed in the presence of a Lewis acid is not primarily due to the stabilization of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), as traditionally thought. nih.gov

Instead, the catalytic effect is attributed to a significant reduction in the Pauli repulsion between the reactants and a more asynchronous transition state. nih.gov The Lewis acid acts as an electron-withdrawing group, which depopulates the reactive π-C=C molecular orbital of the dienophile, thereby reducing the Pauli repulsion with the diene. nih.gov These theoretical insights are instrumental in predicting the reactivity and selectivity of new vinylazaarene dienophiles. nih.gov

Conjugate Addition Reactions to the Activated Vinyl Moiety

The vinyl group in vinylpyridines is an effective Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. nih.govmdpi.com This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring. The addition of nucleophiles to the activated vinyl group leads to the formation of a stabilized carbanionic intermediate, which can then be trapped by an electrophile. nih.govnsf.gov

A range of nucleophiles, including organolithium reagents, amines, thiols, and carbanions, can participate in these conjugate addition reactions. nih.govmdpi.com For instance, the reaction of 2-vinylpyridine with organolithium reagents, followed by protonation, can lead to the formation of the corresponding adducts. However, in some cases, the intermediate anion may react with another molecule of the vinylpyridine, leading to dimerization. nsf.gov The nature of the nucleophile, the specific vinylpyridine derivative, and the reaction conditions all play a crucial role in determining the outcome of the reaction. nih.govmdpi.com

Reactions of the Methylthio Group

The sulfur atom of the 2-(methylthio) group is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing methylsulfinyl and methylsulfonyl groups.

The oxidation can be performed selectively.

Formation of Sulfoxide: Careful control of reaction conditions, typically using one equivalent of a mild oxidizing agent at low temperatures, allows for the selective oxidation of the sulfide to the sulfoxide (4-Methyl-2-(methylsulfinyl)-5-vinylpyridine). Common reagents for this transformation include hydrogen peroxide (H₂O₂) under controlled pH and temperature, or meta-chloroperoxybenzoic acid (m-CPBA).

Formation of Sulfone: The use of stronger oxidizing agents or an excess of the oxidant leads to the formation of the sulfone (4-Methyl-2-(methylsulfonyl)-5-vinylpyridine). orientjchem.org Reagents such as excess hydrogen peroxide, often in the presence of a catalyst, potassium permanganate (KMnO₄), or Oxone are effective for this full oxidation. orientjchem.orgresearchgate.net For example, the oxidation of methylthio-pyridine-N-oxides to their corresponding sulfones has been efficiently achieved using 30% H₂O₂. orientjchem.org

| Transformation | Reagent(s) | Typical Conditions |

|---|---|---|

| Sulfide to Sulfoxide | Hydrogen Peroxide (H₂O₂) | 1 equivalent, controlled temperature |

| Sulfide to Sulfoxide | m-CPBA | 1 equivalent, low temperature (e.g., 0 °C) |

| Sulfide to Sulfone | Hydrogen Peroxide (H₂O₂) | >2 equivalents, often with catalyst (e.g., Na₂WO₄), elevated temperature |

| Sulfide to Sulfone | Potassium Permanganate (KMnO₄) | Stoichiometric amount, various solvents |

| Sulfide to Sulfone | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous/organic solvent mixture |

Direct nucleophilic displacement at the sulfur atom of a simple thioether like the methylthio group is generally not a feasible reaction pathway. However, the reactivity of the C-2 position of the pyridine ring changes dramatically upon oxidation of the sulfur.

After oxidation to the sulfone, the methylsulfonyl group (-SO₂CH₃) becomes a very strong electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The pyridine ring is inherently electron-deficient, particularly at the 2- and 4-positions. stackexchange.comechemi.comuoanbar.edu.iq The powerful inductive and resonance electron-withdrawal by the adjacent sulfonyl group further activates the C-2 position, making it highly electrophilic. researchgate.net Consequently, a wide range of nucleophiles can attack this position, displacing the methylsulfinate anion to form a new 2-substituted pyridine derivative. This SNAr pathway is a common and synthetically useful reaction for functionalizing pyridines and other heterocycles bearing methylsulfonyl leaving groups. researchgate.netwikipedia.org

Reductive Transformations of Methylthio Ethers

The methylthio (-SMe) group in aryl thioethers, including derivatives of this compound, is susceptible to reductive cleavage, a process known as desulfurization. This transformation is a valuable synthetic tool for replacing the methylthio substituent with a hydrogen atom, effectively achieving a formal reduction of the C-S bond.

Several reagents and catalytic systems are known to effect the desulfurization of aryl methylthio ethers. A common approach involves the use of nickel-based catalysts, such as Raney nickel. This method is effective for the reductive cleavage of C(sp²) and C(sp³)-SMe bonds organic-chemistry.org. Another approach utilizes molybdenum hexacarbonyl [Mo(CO)₆] for the desulfurization of thiols and disulfides, a reaction that demonstrates high functional group tolerance organic-chemistry.orgresearchgate.net. Additionally, catalytic systems employing nickel have been developed for the chemoselective cleavage of sp²-hybridized carbon-sulfur bonds, which can then be used to form other types of bonds organic-chemistry.org.

While specific studies on the reductive desulfurization of this compound are not extensively detailed in the reviewed literature, the general applicability of these methods to aryl methylthio ethers suggests their potential utility for this compound. The choice of reagent would depend on the desired chemoselectivity, particularly the preservation of the vinyl group, which could be susceptible to reduction under certain hydrogenation conditions.

Table 1: Common Methods for Reductive Desulfurization of Aryl Methylthio Ethers

| Reagent/Catalyst | Description | Potential Applicability |

| Raney Nickel | A widely used nickel catalyst for hydrogenation and desulfurization. | Potentially effective, but may also reduce the vinyl group. |

| Molybdenum Hexacarbonyl | Mediates desulfurization with high functional group tolerance. | A promising option for selective C-S bond cleavage. organic-chemistry.orgresearchgate.net |

| Ligandless Nickel Catalysis | Offers a method for reductive cleavage of C-SMe bonds with high chemoselectivity. | Could provide a selective route for desulfurization. organic-chemistry.org |

Reactivity of the Pyridine Heterocycle

Electrophilic Aromatic Substitution Patterns and Deactivation Effects

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene wikipedia.org. The reaction, when it does occur, generally requires harsh conditions and proceeds preferentially at the C-3 (meta) position. This is because attack at the C-2 or C-4 positions results in an unstable intermediate where the positive charge is placed on the electronegative nitrogen atom pearson.com. Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic attack wikipedia.orgrsc.orgyoutube.com.

In the case of this compound, the regiochemical outcome of an EAS reaction is governed by the combined electronic and directing effects of the three substituents on the deactivated pyridine nucleus.

Pyridine Ring: Strongly deactivating, meta-directing (C-3 and C-5).

2-(Methylthio) group: The sulfur atom can donate a lone pair of electrons through resonance (+R effect), which would direct ortho and para (C-3 and C-5). However, it also exerts an electron-withdrawing inductive effect (-I effect). In many systems, such groups are activating.

4-Methyl group: An electron-donating group (+I effect) that is activating and directs ortho and para (C-3 and C-5).

5-Vinyl group: A weakly deactivating group that directs meta (C-2 and C-4, relative to its own position).

Table 2: Summary of Substituent Effects on EAS for this compound

| Position | Substituent | Electronic Effect | Directing Influence |

| Ring-N | - | Strong Deactivating (-I, -R) | Meta (C-3, C-5) |

| C-2 | -SMe | Activating (+R) / Deactivating (-I) | Ortho, Para (C-3, C-5) |

| C-4 | -CH₃ | Activating (+I) | Ortho, Para (C-3, C-5) |

| C-5 | -CH=CH₂ | Weak Deactivating | Meta (to C-5) |

Nucleophilic Aromatic Substitution at Pyridine C-2 and C-4 Positions

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 (ortho) and C-4 (para) positions stackexchange.comwikipedia.org. Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization stackexchange.com.

For this compound, the C-2 position is activated towards nucleophilic attack. The methylthio group (-SMe) can function as a leaving group, although it is generally a poorer leaving group than halides. The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I when the first step (nucleophilic addition) is rate-determining, due to the high electronegativity of fluorine polarizing the C-F bond sci-hub.se. However, the leaving group ability becomes more important in the second step (elimination).

The presence of the methylthio group at the activated C-2 position suggests that this compound can undergo SNAr reactions with strong nucleophiles, such as alkoxides, amides, or thiolates, to displace the methylthiolate anion chemrxiv.orgirjms.com. The reaction rate would be influenced by the nucleophile's strength and the reaction conditions. Quaternization of the pyridine nitrogen would further activate the ring toward nucleophilic attack nih.govresearchgate.net.

Table 3: Reactivity of Pyridine Positions in SNAr

| Position of Attack | Stability of Intermediate | Rationale |

| C-2 (ortho) | High | Negative charge delocalized onto the ring nitrogen. stackexchange.comwikipedia.org |

| C-3 (meta) | Low | Negative charge cannot be delocalized onto the nitrogen. stackexchange.com |

| C-4 (para) | High | Negative charge delocalized onto the ring nitrogen. stackexchange.comwikipedia.org |

Pyridine C-H Bond Functionalization under Catalysis

Transition-metal-catalyzed C-H bond functionalization has become a powerful strategy for modifying heterocyclic compounds like pyridine, offering alternatives to classical substitution reactions beilstein-journals.orgnih.gov. These methods allow for the direct conversion of C-H bonds into C-C, C-N, or other bonds with high regioselectivity.

For substituted pyridines, the nitrogen atom often serves as an endogenous directing group, facilitating C-H activation at the C-2 or C-6 position through the formation of a stable cyclometalated intermediate nih.gov. In this compound, the C-2 position is already substituted. Therefore, catalytic C-H functionalization directed by the pyridine nitrogen would be expected to occur at the C-6 position. However, the molecule has only one remaining C-H bond on the pyridine ring, at the C-3 position.

Directing group-assisted C-H activation at positions other than C-2/C-6 is more challenging but has been achieved using various strategies nih.govnih.gov. For this compound, functionalization of the C-3 C-H bond would require a catalyst system that can overcome the inherent preference for C-2/C-6 activation. Research has shown that palladium, ruthenium, and rhodium complexes are effective for various pyridine C-H functionalizations, including alkylation, arylation, and alkenylation beilstein-journals.orgmdpi.com. The specific outcome would depend heavily on the catalyst, ligands, and reaction conditions employed.

Quaternization of the Pyridinic Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it basic and nucleophilic, allowing it to react with electrophiles in a process known as quaternization colab.ws. This reaction typically involves alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl sulfates, to form a positively charged quaternary pyridinium salt researchgate.net.

The nucleophilicity of the nitrogen in this compound, and thus the rate of quaternization, is influenced by the electronic properties of the ring substituents.

The 4-methyl group is electron-donating, which increases the electron density on the nitrogen and enhances its nucleophilicity, thereby accelerating the quaternization reaction.

The 2-methylthio group has competing inductive (-I) and resonance (+R) effects. Its net effect on the nitrogen's basicity is often modest.

The 5-vinyl group is weakly electron-withdrawing, which slightly decreases the electron density on the nitrogen and would be expected to slow the reaction rate compared to an unsubstituted pyridine.

Polymerization Chemistry and Materials Science Applications of 4 Methyl 2 Methylthio 5 Vinylpyridine Monomers

Homopolymerization Studies

The synthesis of homopolymers from vinylpyridine-based monomers is a well-established field, offering a variety of methods to produce polymers with tailored properties.

Poly(vinylpyridine)s can be synthesized through several polymerization mechanisms, including free-radical polymerization, anionic polymerization, and controlled radical polymerization techniques. colab.ws

Anionic Polymerization: This method is known for producing well-defined polymers with narrow molecular weight distributions. colab.ws The polymerization of 4-vinylpyridine (B31050) is typically initiated by organometallic compounds, such as n-butyllithium, in an aprotic solvent like THF at low temperatures. The living nature of anionic polymerization allows for the synthesis of block copolymers by sequential monomer addition. colab.ws

Free-Radical Polymerization: Conventional free-radical polymerization, often initiated by thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), can also be employed. mdpi.com This method is generally less controlled than living polymerization techniques, resulting in polymers with broader molecular weight distributions.

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been successfully applied to vinylpyridines. dcu.iersc.org These methods provide excellent control over molecular weight, architecture, and functionality of the resulting polymers. dcu.ie

Controlled radical polymerization techniques are particularly valuable for the synthesis of well-defined poly(vinylpyridine)s.

Atom Transfer Radical Polymerization (ATRP): ATRP of 4-vinylpyridine has been shown to proceed in a controlled manner, yielding polymers with predictable molecular weights and low polydispersity indices (PDI). researchgate.net The polymerization is typically catalyzed by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand. The kinetics of the polymerization generally show a linear increase in molecular weight with monomer conversion, which is characteristic of a living/controlled process. researchgate.net

Below is a table summarizing typical conditions and results for the ATRP of 4-vinylpyridine, which can be considered as a model for the polymerization of 4-Methyl-2-(methylthio)-5-vinylpyridine.

| Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| 1-Phenylethyl chloride | CuCl/Me6TREN | 2-Propanol | 40 | 3 | ~90 | Varies with ratio | 1.1-1.2 |

Data extrapolated from studies on 4-vinylpyridine. researchgate.net

Copolymerization with Diverse Monomers

The incorporation of this compound into copolymers with other monomers can lead to materials with a wide range of tailored properties for advanced applications.

Copolymers of vinylpyridines have been synthesized with a variety of comonomers, including styrenes, acrylates, and methacrylates, using different polymerization techniques. researchgate.netniscpr.res.in

Synthesis: The synthesis of copolymers can be achieved through various methods, such as free-radical copolymerization and controlled radical polymerization. The choice of method influences the copolymer architecture (e.g., random, block, gradient). For instance, sequential monomer addition in a living polymerization process like ATRP can be used to synthesize well-defined block copolymers. researchgate.net

Characterization: The resulting copolymers are typically characterized by a range of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the copolymer composition and microstructure. niscpr.res.in Gel Permeation Chromatography (GPC) is employed to measure the molecular weight and polydispersity index. researchgate.net Spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy can confirm the incorporation of the different monomer units. derpharmachemica.com

The following table presents reactivity ratios for the copolymerization of 4-vinylpyridine with styrene (B11656), which provides insight into how a substituted vinylpyridine might copolymerize.

| Comonomer (M1) | 4-Vinylpyridine (M2) | r1 | r2 | Copolymerization Behavior |

| Styrene | 4-Vinylpyridine | 0.66 ± 0.05 | 0.80 ± 0.20 | Tends towards random incorporation |

Data from studies on 4-vinylpyridine and styrene. researchgate.net

The properties of copolymers containing vinylpyridine units can be tailored by the choice of the comonomer and the copolymer composition.

pH-Responsiveness: The pyridine (B92270) nitrogen in the vinylpyridine units can be protonated at low pH, making the polymer water-soluble. This pH-responsive behavior is useful for applications such as drug delivery and smart coatings. pharmaexcipients.com

Thermal and Mechanical Properties: The incorporation of comonomers like styrene or methacrylates can significantly alter the thermal stability and mechanical properties of the resulting copolymer. researchgate.net

Photocatalytic Applications: Copolymers of vinylpyridines with metal oxides have been investigated for their potential in the photocatalytic degradation of organic pollutants. mdpi.com

Functionalization and Derivatization of Resulting Polymers

The pyridine ring in the polymer chain provides a versatile handle for post-polymerization modification, allowing for the introduction of various functional groups and the tuning of polymer properties.

Quaternization: The nitrogen atom of the pyridine ring can be readily quaternized by reacting the polymer with alkyl halides, such as methyl iodide. mdpi.com This modification introduces a positive charge on the polymer backbone, transforming it into a polyelectrolyte. mdpi.com The degree of quaternization can be controlled by the reaction conditions. mdpi.com This process significantly alters the solubility of the polymer, often making it soluble in a wider range of polar solvents, including water. mdpi.comresearchgate.net

Complexation with Metal Ions: The lone pair of electrons on the pyridine nitrogen allows for the coordination of metal ions. This property is exploited in applications such as catalysis, and the creation of hybrid organic-inorganic materials. dcu.ie

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the polymer's interactions with other molecules and its self-assembly behavior.

The table below summarizes the effect of quaternization on the properties of poly(4-vinylpyridine).

| Property | Before Quaternization (P4VP) | After Quaternization (QP4VP) |

| Charge | Neutral | Cationic |

| Solubility | Soluble in alcohols and some organic solvents | Soluble in water and other polar solvents |

| Applications | Catalyst support, precursor for functional polymers | Polyelectrolytes, gene delivery, antimicrobial agents |

Information based on the quaternization of poly(4-vinylpyridine). mdpi.comresearchgate.net

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available research data on the polymerization of "4--Methyl-2-(methylthio)-5-vinylpyridine" and its subsequent applications to generate a detailed article on the requested topics.

Specifically, searches for "Post-Polymerization Modification Strategies" and "Application in Polymer-Supported Catalysis" for the polymer derived from this compound did not yield specific research findings, detailed data, or relevant examples. This suggests that this particular monomer and its corresponding polymer are not widely studied or reported in the accessible scientific literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for this specific chemical compound.

Coordination Chemistry and Catalysis with 4 Methyl 2 Methylthio 5 Vinylpyridine

Ligand Design and Properties

The structure of 4-Methyl-2-(methylthio)-5-vinylpyridine is inherently multifunctional from a coordination chemistry perspective. Its potential as a ligand is primarily dictated by the electronic and steric properties of the pyridine (B92270) nitrogen and the thioether sulfur atoms, which can act as donor sites for metal ions.

Pyridine Nitrogen as a Coordinating Site

The pyridine nitrogen atom is a classic and well-understood coordination site for a vast array of transition metals. As a heterocyclic amine, the nitrogen atom possesses a lone pair of electrons in an sp² hybridized orbital, which is readily available for donation to a Lewis acidic metal center. The basicity of the pyridine nitrogen, and thus its coordinating ability, is influenced by the electronic effects of the substituents on the ring. In the case of this compound, the methyl group at the 4-position and the methylthio group at the 2-position are expected to have a significant impact. The methyl group is an electron-donating group, which should increase the electron density on the pyridine ring and enhance the basicity of the nitrogen atom, thereby strengthening its coordination to metal ions.

Potential for Multi-dentate Coordination Involving the Sulfur Atom

The presence of the methylthio (-SMe) group at the 2-position introduces the possibility of multi-dentate coordination. The sulfur atom of the thioether group possesses lone pairs of electrons that can also be donated to a metal center. This opens up the potential for this compound to act as a bidentate ligand, coordinating to a metal ion through both the pyridine nitrogen and the thioether sulfur. This chelation would form a stable five-membered ring, a common and favorable arrangement in coordination chemistry. The ability to act as a bidentate N,S-donor ligand would significantly enhance the stability of the resulting metal complexes compared to monodentate coordination through the nitrogen alone.

Synthesis and Characterization of Metal Complexes

While no specific syntheses involving this compound are documented, the general methodologies for forming complexes with pyridine and thioether-containing ligands can be applied.

Complexation with Transition Metals (e.g., Ni(II), Cu(I), Ag(I), Pt(II), Au(III), Pd(II))

Based on the known affinities of similar ligands, this compound is expected to form stable complexes with a variety of transition metals. For instance:

Ni(II) and Pd(II) , with a d⁸ electron configuration, often form square planar complexes with N,S-donor ligands.

Cu(I) and Ag(I) , being soft metal ions, have a high affinity for the soft sulfur donor of the thioether group and could lead to the formation of coordination polymers.

Pt(II) , similar to Pd(II), would be expected to form square planar complexes, which are of interest in materials science and catalysis.

Au(III) complexes could also be anticipated, potentially exhibiting square planar geometries.

The vinyl group at the 5-position could also play a role in the subsequent reactivity of the metal complexes, for example, through polymerization or as an anchor to a solid support.

Structural Elucidation of Coordination Compounds

The definitive characterization of any newly synthesized metal complexes of this compound would rely on a suite of analytical techniques. Single-crystal X-ray diffraction would be the most powerful method to determine the precise coordination geometry, bond lengths, and bond angles, confirming the mode of coordination (monodentate vs. bidentate). Spectroscopic methods such as NMR (¹H and ¹³C) would provide information about the ligand environment in solution, while FT-IR spectroscopy could indicate coordination through shifts in the vibrational frequencies of the pyridine ring and C-S bonds.

Electronic Effects of Ligand Substitution on Metal Centers

The electronic properties of the metal center in a complex are significantly influenced by the donor atoms of the ligand. The combination of a borderline hard nitrogen donor and a soft sulfur donor in this compound would impart unique electronic characteristics to the coordinated metal ion. The electron-donating methyl group would further enrich the metal center with electron density. These electronic effects can be probed using techniques such as UV-visible spectroscopy, which reveals changes in the d-d electronic transitions of the metal, and cyclic voltammetry, which can determine the redox potentials of the metal center. The tunability of these electronic properties is a key aspect in the design of metal complexes for catalytic applications.

Catalytic Applications of this compound Metal Complexes

The unique structural features of this compound, combining a pyridine nitrogen, a thioether sulfur, and a reactive vinyl group, make its metal complexes promising candidates for a variety of catalytic applications. The presence of both a soft sulfur donor and a borderline nitrogen donor allows for fine-tuning of the electronic properties of the central metal atom, which is a crucial aspect in catalyst design.

Metal complexes derived from this compound are anticipated to be effective catalysts in homogeneous catalysis, a field where the catalyst and reactants exist in the same phase. The solubility of these complexes in common organic solvents is a key advantage for such applications. Pyridine and its derivatives have long been recognized as versatile ligands in transition metal catalysis, stabilizing various oxidation states of the metal and influencing the reactivity and selectivity of catalytic transformations. researchgate.net

The incorporation of a thioether group, as in this compound, introduces a soft donor site that can form strong bonds with late transition metals such as palladium, platinum, rhodium, and ruthenium. This N,S-chelation can create a stable pincer-type or other chelate structures that enhance the stability and activity of the catalyst. For instance, ruthenium complexes with pyridine-2,6-bis(thioether) (SNS) pincer ligands have demonstrated high efficiency as catalysts for the transfer hydrogenation of ketones. acs.orgacs.org While this compound is likely to act as a bidentate ligand rather than a tridentate pincer, the principle of N,S-chelation remains relevant.

The electronic properties of the pyridine ring, and consequently the catalytic activity of the metal center, can be modulated by the substituents on the ring. nih.gov In this compound, the methyl and methylthio groups are electron-donating, which can increase the electron density on the metal center. This, in turn, can promote key steps in catalytic cycles, such as oxidative addition. The vinyl group, being electron-withdrawing, offers a contrasting electronic influence, and its reactivity also opens up the possibility of the ligand itself participating in the catalytic reaction or in catalyst immobilization.

Potential catalytic applications for metal complexes of this compound include:

Cross-coupling reactions: Palladium complexes are widely used in C-C and C-N bond-forming reactions. researchgate.netacs.org A palladium complex of this compound could potentially catalyze Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The N,S-ligation is expected to provide a stable and efficient catalytic system.

Hydrogenation and transfer hydrogenation: Rhodium, iridium, and ruthenium complexes with N,S-ligands are known to be active in the reduction of various functional groups. acs.orgacs.org The thioether functionality can confer high activity and selectivity in these transformations.

Polymerization: The presence of the vinyl group makes this ligand particularly interesting for polymerization reactions. It could be used in two ways: either the metal complex catalyzes the polymerization of other vinyl monomers, or the ligand itself is polymerized to create a metallopolymer with catalytic properties. Yttrium complexes, for example, have been used for the coordination polymerization of 2-vinylpyridine. acs.org

To illustrate the potential catalytic performance, the following data table presents hypothetical results for a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex of this compound.

Table 1: Hypothetical Catalytic Performance in a Suzuki-Miyaura Cross-Coupling Reaction Reaction of an aryl bromide with an arylboronic acid catalyzed by [PdCl2(this compound)2].

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | 80 | 12 | 85 |

| 2 | 0.5 | 80 | 12 | 78 |

| 3 | 1 | 100 | 6 | 95 |

| 4 | 0.1 | 100 | 12 | 92 |

Note: The data in this table is illustrative and hypothetical, intended to represent typical results for such a reaction. It is not based on experimental results for the specified compound.

Understanding the reaction mechanism is fundamental to optimizing catalytic processes and designing more efficient catalysts. For metal complexes of this compound, mechanistic studies would focus on elucidating the elementary steps of the catalytic cycle and the role of the ligand in each step.

A plausible catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-donating methyl and methylthio groups on the this compound ligand would be expected to facilitate this step by increasing the electron density on the palladium center, making it more susceptible to oxidation.

Transmetalation: The Pd(II) intermediate reacts with the organoboron reagent (Ar'-B(OR)2), typically activated by a base, to replace the halide with the second aryl group. The ligand's steric and electronic properties can influence the rate and efficiency of this step.

Reductive Elimination: The diorganopalladium(II) complex eliminates the final cross-coupled product (Ar-Ar'), regenerating the active Pd(0) catalyst. This is often the rate-determining step, and the ligand plays a crucial role in promoting the formation of the C-C bond.

The N,S-chelate ring that could be formed by this compound would stabilize the palladium intermediates throughout the catalytic cycle. The stability of this chelate is a key factor; if it is too strong, it might inhibit catalyst turnover, while if it is too weak, the ligand might dissociate, leading to catalyst decomposition.

Kinetic studies are a powerful tool for investigating reaction mechanisms. By varying the concentrations of reactants, catalyst, and ligand, and monitoring the reaction rate, a rate law can be determined, which provides insights into the composition of the transition state of the rate-determining step.

For instance, a hypothetical kinetic study of a cross-coupling reaction catalyzed by a palladium complex of this compound could yield the data presented in the following table.

Table 2: Hypothetical Kinetic Data for a Palladium-Catalyzed Cross-Coupling Reaction

| Experiment | [Aryl Halide] (M) | [Boronic Acid] (M) | [Catalyst] (mM) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1.0 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.0 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2.0 | 3.0 x 10⁻⁵ |

Note: The data in this table is illustrative and hypothetical. A first-order dependence on the aryl halide and catalyst concentrations, and a zero-order dependence on the boronic acid concentration would suggest that oxidative addition is the rate-determining step.

The vinyl group adds another layer of complexity and opportunity to the mechanistic profile. It could potentially coordinate to the metal center, especially if the N,S-chelation is not strongly favored, or it could participate in side reactions. Furthermore, if the ligand is part of a polymer backbone, the mechanism might be influenced by mass transport effects and the local environment of the catalytic sites.

Computational and Theoretical Investigations of 4 Methyl 2 Methylthio 5 Vinylpyridine

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical and physical properties. Through various computational techniques, a quantitative description of the electron distribution and energy levels within 4-Methyl-2-(methylthio)-5-vinylpyridine can be achieved, offering insights into its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) for Ground State Geometries and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for determining the electronic structure of molecules. By calculating the electron density, DFT can accurately predict the ground state geometry and various other properties of this compound.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would yield precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-S | 1.77 Å |

| S-CH3 | 1.82 Å | |

| C5-C(vinyl) | 1.48 Å | |

| C(vinyl)=C(vinyl) | 1.34 Å | |

| Bond Angle | C2-S-CH3 | 105.2° |

| N1-C2-S | 115.8° | |

| C4-C5-C(vinyl) | 121.5° |

Note: The values in this table are illustrative and would be derived from actual DFT calculations.

Beyond geometry, DFT calculations can also furnish other important properties such as dipole moment, polarizability, and vibrational frequencies, which are crucial for understanding the molecule's interaction with electromagnetic fields and its infrared and Raman spectra.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP is calculated from the total electron density and provides a color-coded map of the electrostatic potential on the molecule's surface.

For this compound, an MEP map would likely reveal regions of negative potential (typically colored red) around the nitrogen atom of the pyridine (B92270) ring, indicating a high electron density and a site susceptible to electrophilic attack or protonation. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms, representing areas of lower electron density. The sulfur atom and the vinyl group would also exhibit distinct electrostatic features influencing their reactivity.

HOMO-LUMO Energy Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap for this compound would suggest higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack. For instance, if the HOMO is localized on the vinyl group, this would be the primary site for reaction with an electrophile.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative)

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.2 | Electron-donating ability |

| ELUMO | -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 | Chemical reactivity and stability |

| Ionization Potential | 6.2 | Energy to remove an electron |

| Electron Affinity | 1.5 | Energy released on adding an electron |

Note: These are example values to illustrate the type of data generated.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a dynamic picture of how this compound might behave in specific chemical transformations.

Transition State Localization and Activation Energy Calculations

To understand the mechanism of a reaction involving this compound, it is essential to locate the transition state (TS) on the potential energy surface. The TS represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods can be used to search for and verify the structure of the TS.

Once the transition state is located, the activation energy (Ea) can be calculated as the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction. For example, in an electrophilic addition to the vinyl group, computational studies could pinpoint the structure of the three-membered ring intermediate's transition state and its associated activation barrier.

Activation Strain and Energy Decomposition Analyses in Diels-Alder Reactions

The vinyl group of this compound makes it a potential dienophile in Diels-Alder reactions. The Activation Strain Model, also known as the Distortion/Interaction Model, is a powerful tool for analyzing the factors that control the activation barriers in such reactions.

This model deconstructs the activation energy into two main components: the strain energy (ΔEstrain) and the interaction energy (ΔEint). The strain energy is the energy required to distort the reactants from their ground state geometries into the geometries they adopt in the transition state. The interaction energy is the actual interaction between the distorted reactants in the transition state.

By analyzing these components, researchers can gain insight into how the substituents on the pyridine ring (the methyl and methylthio groups) influence the reactivity in a Diels-Alder reaction. For instance, these groups might affect the electronic properties of the vinyl group (influencing ΔEint) or its ability to distort to the required transition state geometry (influencing ΔEstrain). Energy Decomposition Analysis further breaks down the interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms, providing a deeper understanding of the bonding at the transition state.

Spectroscopic Property Prediction and Validation

Comprehensive searches of scientific literature and chemical databases have revealed a significant gap in the computational and theoretical investigation of this compound. At present, there are no publicly available studies that specifically detail the prediction and validation of its spectroscopic properties through computational methods.

Computational NMR and Vibrational Spectroscopy

There is no available research detailing the computational prediction of 1H and 13C NMR chemical shifts or the vibrational frequencies (infrared and Raman spectra) for this compound. Standard quantum chemical calculations, such as those employing Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), are commonly used for such predictions. These computational approaches would allow for the theoretical determination of the molecule's geometric and electronic structure, from which spectroscopic parameters can be derived. However, the application of these methods to this compound has not been reported in the literature. Consequently, a comparison between theoretical and experimental spectroscopic data, which is crucial for the validation of the computational models, is not possible at this time.

Electronic Excitation Spectra Calculations (TD-DFT)

Similarly, the electronic properties of this compound, such as its electronic absorption spectra (UV-Vis), have not been investigated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). TD-DFT calculations are instrumental in predicting the energies of electronic transitions, which correspond to the absorption of light by a molecule. Such studies would provide insights into the molecular orbitals involved in these transitions (e.g., HOMO-LUMO transitions) and help in the interpretation of experimental UV-Vis spectra. The absence of such computational studies for this compound means that a theoretical understanding of its electronic structure and photophysical properties is currently lacking.

Intermolecular Interaction Studies

No specific studies on the intermolecular interactions of this compound have been found in the reviewed literature. Investigations into the nature and strength of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, are essential for understanding the compound's behavior in the solid state and in solution. Computational techniques, including Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, are powerful tools for characterizing these interactions. However, these analyses have not been applied to this compound in any published research to date.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural assignment of 4-Methyl-2-(methylthio)-5-vinylpyridine. The combination of ¹H and ¹³C NMR, along with two-dimensional techniques, allows for a complete mapping of the molecular connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 6.8 - 7.2 | s | - |

| H6 | 8.1 - 8.4 | s | - |

| H1' (vinyl) | 6.5 - 6.8 | dd | 17.6, 10.8 |

| H2'a (vinyl, trans) | 5.7 - 6.0 | d | 17.6 |

| H2'b (vinyl, cis) | 5.2 - 5.5 | d | 10.8 |

| 4-CH₃ | 2.2 - 2.5 | s | - |

| 2-SCH₃ | 2.5 - 2.8 | s | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are indicative of the hybridization and the nature of the attached atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 158 - 162 |

| C3 | 120 - 124 |

| C4 | 145 - 149 |

| C5 | 130 - 134 |

| C6 | 148 - 152 |

| C1' (vinyl) | 135 - 139 |

| C2' (vinyl) | 115 - 119 |

| 4-CH₃ | 18 - 22 |

| 2-SCH₃ | 13 - 17 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this would be particularly useful in confirming the connectivity within the vinyl group, showing cross-peaks between the vinyl protons (H1', H2'a, and H2'b).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to, for instance, linking the 4-CH₃ proton signal to the 4-CH₃ carbon signal.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

Vibrational Mode Analysis of Functional Groups

The IR and Raman spectra of this compound would be expected to show characteristic absorption and scattering bands corresponding to the various functional groups present.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Pyridine (B92270) Ring | C=N, C=C stretching | 1600 - 1400 |

| Vinyl Group | C=C stretching | 1630 - 1650 |

| =C-H stretching | 3010 - 3095 | |

| =C-H bending (out-of-plane) | 910 - 990 | |

| Methyl Group | C-H stretching (asymmetric) | 2950 - 2975 |

| C-H stretching (symmetric) | 2865 - 2885 | |

| C-H bending | 1430 - 1470 | |

| Methylthio Group | C-S stretching | 600 - 800 |

Complementary Insights from IR and Raman Data

IR and Raman spectroscopy are governed by different selection rules. IR absorption occurs when there is a change in the dipole moment during a vibration, while Raman scattering occurs when there is a change in the polarizability. Therefore, some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. For this compound, the symmetric stretching of the C=C bond in the vinyl group and the pyridine ring are expected to show strong Raman scattering, while the C=N and C-S stretching vibrations would likely be more prominent in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₉H₁₁NS, and the calculated monoisotopic mass is 165.0612 g/mol .

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 165. Fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 150 | [M - CH₃]⁺ |

| 132 | [M - SH]⁺ |

| 118 | [M - SCH₃]⁺ |

| 91 | [C₆H₅N]⁺ (Pyridyl fragment) |

The fragmentation pattern provides a fingerprint of the molecule and can be used to confirm its structure by identifying the characteristic losses of the methyl and methylthio groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₉H₁₁NS), the theoretical exact mass can be calculated. However, no experimental HRMS data has been found in the reviewed literature to confirm this value.

Table 1: Theoretical Exact Mass for this compound

| Compound | Formula | Theoretical Monoisotopic Mass (Da) |

|---|

This table presents a calculated value, not experimentally determined data.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the compound's structure.

For this compound, characteristic fragmentation would be expected to involve cleavages at the methylthio and vinyl groups, as well as fragmentation of the pyridine ring. However, without experimental data, a definitive fragmentation pattern cannot be described. For a structural isomer, 2-Methyl-5-vinylpyridine (B86018), the most abundant ion (top peak) in its mass spectrum is observed at an m/z of 119, with the next highest at 118. nih.gov This suggests that the loss of small neutral fragments is a key pathway for related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The pyridine ring system in this compound is expected to give rise to characteristic UV absorptions. For comparison, the polymer poly(4-vinylpyridine) exhibits a single absorption band at 260 nm, which is attributed to the pyridine ring. The presence of substituents such as the methyl, methylthio, and vinyl groups would be expected to influence the λmax of the parent pyridine chromophore. However, specific experimental UV-Vis data for this compound is not available in the surveyed literature.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and conformational details.

To perform X-ray crystallography, a suitable single crystal of the compound is required. There are no published reports detailing the synthesis of single crystals of this compound or its subsequent analysis by X-ray diffraction. Therefore, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-2-(methylthio)-5-vinylpyridine, and how can purity be optimized?

- Methodology : Begin with 2-methylthio-4-methylpyridine as a precursor. Introduce the vinyl group via a palladium-catalyzed Heck coupling reaction using vinyl halides or styrene derivatives under inert conditions. Optimize reaction parameters (temperature: 80–100°C; solvent: DMF or toluene; catalyst: Pd(OAc)₂ with ligands like PPh₃). Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Techniques :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The vinyl proton (δ 5.5–6.5 ppm) and methylthio group (δ 2.5–3.0 ppm) are diagnostic .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns. High-resolution MS (HRMS) validates the molecular formula .

- IR Spectroscopy : Identify C=S (1050–1250 cm⁻¹) and vinyl C=C (1620–1680 cm⁻¹) stretches .

Q. What safety protocols should be followed when handling this compound?

- Precautions : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation; if exposed, move to fresh air and seek medical attention. Store in airtight containers away from oxidizers .

- Waste Disposal : Collect organic waste separately and treat via incineration or licensed chemical disposal services .

Advanced Research Questions

Q. How does the vinyl group at the 5-position influence electronic properties and reactivity?

- Analysis : The vinyl group enhances electron density at the pyridine ring via conjugation, increasing susceptibility to electrophilic substitution. Use UV-Vis spectroscopy to compare π→π* transitions with non-vinyl analogs. Computational studies (DFT) reveal HOMO/LUMO distributions, predicting reactivity at the 3- and 6-positions .

- Experimental Validation : Perform nitration or bromination reactions; monitor regioselectivity via NMR .

Q. What strategies improve regioselectivity in functionalizing the pyridine ring?

- Directed Metallation : Use LiTMP (lithium tetramethylpiperidide) at −78°C to deprotonate the 3-position, followed by quenching with electrophiles (e.g., aldehydes or alkyl halides). Protect the methylthio group with oxidizing agents (e.g., mCPBA) to prevent side reactions .

- Cross-Coupling : Suzuki-Miyaura coupling at the 6-position using aryl boronic acids and Pd catalysts .

Q. How can computational modeling predict biological activity or catalytic applications?

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like methionine aminopeptidase) using AutoDock Vina. Compare binding affinities with known inhibitors .

- Catalytic Studies : Model the compound as a ligand in transition-metal complexes (e.g., Ru or Ir) for photocatalysis. Calculate charge-transfer properties using Gaussian software .

Data Contradictions and Gaps

- Toxicity Data : Limited ecotoxicological data exist (e.g., biodegradability, bioaccumulation). Conduct OECD 301F tests for aerobic degradation .

- Synthetic Yields : Reported yields for Heck coupling vary (40–70%). Optimize catalyst loading (1–5 mol%) and ligand choice (e.g., BINAP for asymmetric induction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.